1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
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Overview
Description
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms and multiple functional groups. The bicyclo[3.3.1]nonane framework is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the condensation of cyclohexanone, substituted benzaldehyde, and ammonium acetate in a specific ratio in ethanol . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then cyclized to form the final bicyclic structure. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one: Known for its antifungal and antibacterial properties.
1,5-Dimethyl-3,7-dimethylene-bicyclo[3.3.1]nonan-9-one: Used in the synthesis of adamantanones and related compounds.
Uniqueness
1,5-Diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one stands out due to its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. Its versatility and stability make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H36N2O3 |
---|---|
Molecular Weight |
364.5g/mol |
IUPAC Name |
1,5-diethyl-3,7-di(pentanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C21H36N2O3/c1-5-9-11-17(24)22-13-20(7-3)15-23(18(25)12-10-6-2)16-21(8-4,14-22)19(20)26/h5-16H2,1-4H3 |
InChI Key |
CFWAAIZGVGUQQI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1CC2(CN(CC(C1)(C2=O)CC)C(=O)CCCC)CC |
Canonical SMILES |
CCCCC(=O)N1CC2(CN(CC(C1)(C2=O)CC)C(=O)CCCC)CC |
Origin of Product |
United States |
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